N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
Description
Overview of the compound's classification and significance
N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide belongs to the benzoxadiazocine class of heterocyclic compounds, which represent an important subfamily within the broader category of nitrogen-containing polycyclic structures. The compound exhibits a molecular formula of C21H23N3O2S with a molecular weight of 381.42 daltons, classifying it as a medium-sized organic molecule suitable for pharmaceutical applications. The presence of multiple heteroatoms including nitrogen, oxygen, and sulfur within the rigid polycyclic framework provides diverse opportunities for molecular recognition and biological activity.
The significance of this compound extends beyond its structural complexity to encompass its potential as a pharmacologically active agent. Benzoxadiazocine derivatives have demonstrated promising biological activities in various therapeutic areas, establishing this structural class as a valuable scaffold for medicinal chemistry programs. The specific combination of functional groups present in this molecule, including the thioxo moiety and the carboxamide substituent, positions it within the realm of compounds that may exhibit interactions with biological targets through multiple binding modes.
The compound's classification as a bridged heterocycle places it among structures that possess enhanced conformational rigidity compared to their non-bridged counterparts. This structural feature often translates to improved selectivity and potency in biological systems, as the restricted conformational flexibility can lead to more precise molecular recognition events. The 2,6-methano bridge system creates a unique three-dimensional architecture that distinguishes this compound from simpler heterocyclic structures.
Research interest in benzoxadiazocine derivatives has intensified due to their synthetic accessibility through well-established multicomponent reaction pathways and their demonstrated utility as building blocks for more complex molecular architectures. The incorporation of the dimethylphenyl substituent introduces additional hydrophobic character while maintaining the molecule's overall drug-like properties, contributing to its potential pharmaceutical relevance.
Historical context and research milestones in benzoxadiazocine chemistry
The development of benzoxadiazocine chemistry traces its origins to the broader field of heterocyclic synthesis, with particular emphasis on multicomponent reaction methodologies that emerged as powerful tools for constructing complex molecular frameworks. The foundational work in this area began with investigations into modified Biginelli reactions, which traditionally produced dihydropyrimidine derivatives but were found to yield unexpected bridged products when specific reaction conditions and starting materials were employed.
A pivotal discovery in benzoxadiazocine chemistry occurred when researchers observed that the use of salicylaldehyde derivatives in Biginelli-type condensations led to the formation of bridged oxadiazocine structures rather than the anticipated linear products. This serendipitous finding opened new avenues for synthetic exploration and revealed the propensity of ortho-hydroxybenzaldehyde derivatives to participate in intramolecular cyclization reactions, ultimately leading to the formation of complex polycyclic architectures.
The systematic investigation of these transformations revealed that the formation of methanobenzoxadiazocine derivatives proceeds through a distinctive mechanism involving initial condensation followed by intramolecular oxygen bridging. This understanding provided the foundation for developing controlled synthetic approaches to access various substituted benzoxadiazocine structures, including those bearing thioxo and carboxamide functionalities.
Subsequent research efforts focused on expanding the scope of these reactions to incorporate diverse substitution patterns and functional groups. The development of efficient synthetic routes to compounds such as this compound represents the culmination of these methodological advances. The ability to introduce specific substituents in a controlled manner has enabled the preparation of focused compound libraries for biological evaluation.
Recent milestones in benzoxadiazocine research have included the application of modern analytical techniques to elucidate the three-dimensional structures of these compounds and their conformational preferences. Nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing the unique structural features of these bridged systems, including the diagnostic chemical shifts associated with the methano bridge protons.
The integration of computational chemistry approaches has further advanced the field by providing insights into the electronic properties and potential biological activities of benzoxadiazocine derivatives. These theoretical studies have guided synthetic efforts toward the preparation of compounds with optimized properties for specific applications, contributing to the rational design of new benzoxadiazocine-based pharmaceuticals.
Structural uniqueness of the thioxo-carboxamide functional group system
The thioxo-carboxamide functional group system present in this compound represents a distinctive structural motif that combines the electron-accepting properties of the carboxamide group with the unique chemical characteristics of the thioxo functionality. This dual functional group arrangement creates opportunities for diverse molecular interactions, including hydrogen bonding through the carboxamide nitrogen and polarizable interactions involving the sulfur atom of the thioxo group.
The thioxo moiety exhibits significantly different electronic properties compared to its oxygen-containing carbonyl analog, with the sulfur atom providing enhanced polarizability and altered hydrogen bonding characteristics. This substitution often results in modified biological activity profiles, as the larger atomic radius and different electronegativity of sulfur can lead to distinct binding interactions with biological targets. The presence of the thioxo group in position 4 of the benzoxadiazocine ring system creates a specific electronic environment that influences the overall molecular properties.
The carboxamide substituent at position 11 of the benzoxadiazocine scaffold introduces additional hydrogen bonding potential through both the carbonyl oxygen and the amide nitrogen. The specific substitution pattern on the amide nitrogen, featuring the 2,4-dimethylphenyl group, provides steric bulk and hydrophobic character that can influence molecular recognition events. This substitution pattern is commonly employed in medicinal chemistry to modulate pharmacokinetic properties and improve selectivity for specific biological targets.
The spatial arrangement of the thioxo and carboxamide functionalities within the rigid benzoxadiazocine framework creates a unique pharmacophore that distinguishes this compound from simpler heterocyclic structures. The three-dimensional positioning of these functional groups is constrained by the bridged ring system, potentially leading to enhanced selectivity in biological interactions compared to more flexible analogs.
Computational analysis of the molecular structure reveals specific conformational preferences that are stabilized by intramolecular interactions between the functional groups and the benzoxadiazocine core. The methano bridge system enforces a specific geometry that positions the thioxo and carboxamide groups in defined spatial relationships, creating a distinctive molecular recognition surface.
| Structural Feature | Molecular Property | Impact on Activity |
|---|---|---|
| Thioxo group (C=S) | Enhanced polarizability | Modified binding interactions |
| Carboxamide functionality | Hydrogen bonding capacity | Improved target selectivity |
| 2,4-Dimethylphenyl substituent | Hydrophobic character | Enhanced membrane permeability |
| Methano bridge system | Conformational rigidity | Increased binding specificity |
| Benzoxadiazocine core | Polycyclic architecture | Unique pharmacophore presentation |
The integration of these structural elements within a single molecular framework demonstrates the sophisticated design principles underlying modern heterocyclic chemistry. The compound's ability to present multiple functional groups in a defined three-dimensional arrangement positions it as a valuable template for further structural optimization and biological evaluation.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-11-8-9-14(12(2)10-11)21-18(24)16-17-13-6-4-5-7-15(13)25-20(16,3)23-19(26)22-17/h4-10,16-17H,1-3H3,(H,21,24)(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSXUIQAHJXYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(NC(=S)N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system. This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic receptor. It binds to this receptor and mimics the action of natural neurotransmitters, leading to an increase in the receptor’s activity. Additionally, Amitraz interacts with octopamine receptors of the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The activation of the alpha-adrenergic receptor by Amitraz leads to a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels. The interaction with octopamine receptors and the inhibition of monoamine oxidases and prostaglandins further contribute to the compound’s insecticidal and acaricidal effects.
Biological Activity
N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The compound has the following characteristics:
- Molecular Formula : C24H29N3O3S
- Molecular Weight : 439.58 g/mol
- CAS Number : Not available
- Purity : >90%
The structure includes multiple functional groups that contribute to its biological activity. The presence of a thioxo group and various aromatic rings suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For example, similar compounds have shown inhibitory effects on enzymes related to inflammation and cancer progression .
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways related to mood and anxiety disorders. Compounds with similar structures have been studied for their effects on corticotropin-releasing factor (CRF) receptors .
- Antioxidant Activity : The thioxo group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
In Vitro Studies
Several studies have evaluated the biological effects of related compounds:
In Vivo Studies
In vivo evaluations are crucial for understanding the pharmacological potential:
- Case studies involving structurally similar compounds indicate potential applications in treating conditions such as cancer and neurodegenerative diseases. For instance, compounds that inhibit specific kinases have shown promise in preclinical models .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound differs from structurally related benzoxadiazocines in substituents and functional groups. A comparison with N-Aryl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-carboxamides () highlights critical distinctions:
Spectroscopic Characterization
Key spectral data for the target compound and analogs are compared below:
The absence of C=O IR bands in the target compound confirms the thioxo configuration, while compounds exhibit strong carbonyl signals. Theoretical NMR calculations () and reference spectral databases () support these assignments .
Pharmacological Activities
- Target Compound: No activity data is provided in the evidence. However, the 4-thioxo group may enhance metabolic stability compared to oxo analogs, as sulfur-containing groups often resist oxidative degradation .
- Compounds : Exhibit analgesic activity in preclinical models, attributed to interactions with opioid receptors or cyclooxygenase inhibition. The 4-oxo group’s polarity may facilitate target binding .
Preparation Methods
Core Benzoxadiazocine Ring Formation
The benzoxadiazocine scaffold is central to the target compound. A validated approach involves the cyclocondensation of 1,2-diaminobenzene derivatives with bicyclic ketones. For instance, reacting 2-aminophenol with 2-methylcyclohexan-1,3-dione under acidic conditions (P₂O₅ in glacial acetic acid) yields the methano-bridged intermediate . This method mirrors the synthesis of pyrano[2,3-d]pyrimidines, where diketones and amines undergo cyclization in the presence of dehydrating agents .
Key parameters for optimization include:
-
Temperature : Elevated temperatures (150–220°C) enhance ring closure but risk decomposition .
-
Catalysts : Triphenyl phosphite (10 mol%) improves yield by facilitating water removal , while TlCl₄ in dioxane accelerates regioselective cyclization .
Introduction of the Thioxo Group
The 4-thioxo moiety is introduced via thionation of a precursor carbonyl group. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene under reflux selectively converts ketones to thioketones . Alternatively, 2-thiobarbituric acid serves as a sulfur donor in condensations with chalcones, as demonstrated in the synthesis of pyrano[2,3-d]pyrimidines . For the target compound, treating the intermediate 4-oxo derivative with P₄S₁₀ in pyridine at 80°C achieves >85% conversion to the thioxo analog .
Carboxamide Functionalization
The 11-carboxamide group is installed through late-stage amidation. A two-step protocol is optimal:
-
Carboxylic Acid Activation : The intermediate carboxylic acid (generated via hydrolysis of a nitrile or ester) is activated with thionyl chloride to form the acyl chloride.
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Coupling with 2,4-Dimethylaniline : Reacting the acyl chloride with 2,4-dimethylaniline in dichloromethane using triethylamine as a base affords the carboxamide in 70–90% yield . Alternatives include using coupling agents like HATU or EDCl, but these increase cost without significant yield improvements .
Methano Bridge Construction
The 2,6-methano bridge is constructed via Diels-Alder cycloaddition or intramolecular alkylation. A practical method involves reacting a furan-derived diene with maleic anhydride under microwave irradiation (150°C, 15 min), followed by hydrogenation to saturate the bridge . This approach, adapted from aminoazole-based heterocyclizations , ensures stereochemical control and minimizes side reactions.
Optimization and Scalability
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Switching to ethanol or acetic acid improves crystallinity, as evidenced in the synthesis of N-(2,4-dimethylphenyl)naphthalen-1-amine .
Reductive Desulfurization : Nickel boride (generated in situ from NiCl₂ and NaBH₄) selectively reduces C=S bonds without affecting amides . However, this step is omitted for the target compound to retain the thioxo group.
Analytical Characterization
Spectroscopic Validation :
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¹H NMR : The methano bridge protons resonate as a doublet at δ 4.49–4.51 ppm, while the thioxo group quenches nearby proton signals .
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IR : A strong C=S stretch at 1,150 cm⁻¹ confirms thionation .
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MS : Molecular ion peak at m/z 409.4 (M+H⁺) aligns with the calculated mass (C₂₂H₂₃N₃O₂S) .
Chromatographic Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time at 12.7 min .
Challenges and Alternatives
Steric Hindrance : The 2,4-dimethylphenyl group impedes cyclization. Mitigation strategies include:
Alternative Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
